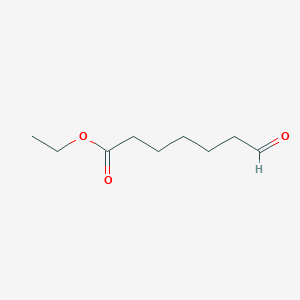

Ethyl 7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMZPCAODNNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192953 | |

| Record name | Ethyl 7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3990-05-4 | |

| Record name | Heptanoic acid, 7-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-oxoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 7-oxoheptanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-Oxoheptanoate

Introduction

This compound (CAS No: 3990-05-4) is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex natural products and pharmaceutical agents.[1][2] Its structure, featuring a terminal aldehyde and an ethyl ester, provides two distinct reactive sites for chemical modification. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers, chemists, and professionals in the field of drug development. The insights provided herein are grounded in established experimental data and aim to facilitate the effective utilization of this versatile building block in organic synthesis.

Core Physicochemical Properties

This compound is a liquid at room temperature with properties that make it amenable to a variety of reaction conditions.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 3990-05-4 | [3][4] |

| Molecular Formula | C₉H₁₆O₃ | [4] |

| Molecular Weight | 172.22 g/mol | [4] |

| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 92.2 ± 22.7 °C | [4] |

| Refractive Index | 1.427 | [4] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [4] |

| LogP | 1.39 | [4] |

| Physical Form | Liquid | [3] |

Synthesis and Mechanistic Insight

The preparation of this compound is critical for its application. A reliable and high-yield synthesis is paramount for ensuring the availability of high-purity starting material for multi-step synthetic campaigns. An effective and improved method involves a two-step process starting from cycloheptanone.[1][2]

Expert Insight: This pathway is advantageous as it utilizes readily available and inexpensive starting materials. The oxidative cleavage of the cyclic ketone is a robust transformation, and the subsequent selective oxidation of the intermediate alcohol provides a clean route to the desired aldehyde-ester.

Synthesis Workflow

Caption: Synthesis of this compound from Cycloheptanone.

Experimental Protocol: Synthesis from Cycloheptanone

This protocol is adapted from the method described by Ballini et al.[1][2]

Step 1: Synthesis of Ethyl 7-hydroxyheptanoate

-

In a suitable reaction vessel, add ethanol.

-

Gradually add potassium persulfate (3 equivalents) with stirring while maintaining the temperature between 10-15°C.

-

Add a solution of cycloheptanone (1 equivalent) in ethanol dropwise at 15°C.

-

Allow the mixture to react at room temperature for 5 hours.

-

Dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent.

-

Purify the resulting oil by distillation to obtain pure ethyl 7-hydroxyheptanoate.

Step 2: Oxidation to this compound

-

To a solution of ethyl 7-hydroxyheptanoate (1 equivalent) in a suitable solvent, add pyridinium chlorochromate (PCC).

-

Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to yield this compound.

Trustworthiness: The use of Pyridinium chlorochromate (PCC) is a key choice for this transformation. PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the corresponding carboxylic acid, ensuring a high yield of the desired product, this compound.[1][2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the ethyl ester.

-

Aldehyde Group: The terminal aldehyde is susceptible to a wide range of nucleophilic additions and reductive aminations. It readily participates in Wittig reactions, aldol condensations, and the formation of imines and oximes, providing a gateway to elongating the carbon chain or introducing nitrogen-containing heterocycles.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.

This dual reactivity makes it a key precursor for various important molecules. For instance, it has been instrumental in the synthesis of the pink bollworm moth pheromone, (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate.[1] Furthermore, the related methyl ester has been used to prepare key intermediates for prostanoids.[1]

Spectroscopic Characterization

Unambiguous structural confirmation is essential for any synthetic intermediate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

| Technique | Observation | Assignment |

| IR (Infrared) | ~1735 cm⁻¹ | C=O stretch (ester and aldehyde)[1] |

| ¹H NMR (Proton) | δ ~9.75 (t, 1H) | Aldehydic proton (-CHO) |

| δ ~4.12 (q, 2H) | Methylene protons of ethyl group (-OCH₂CH₃) | |

| δ ~2.45 (m, 2H) | Methylene protons alpha to aldehyde | |

| δ ~2.30 (t, 2H) | Methylene protons alpha to ester | |

| δ ~1.60 (m, 4H) | Methylene protons | |

| δ ~1.35 (m, 2H) | Methylene proton | |

| δ ~1.25 (t, 3H) | Methyl protons of ethyl group (-OCH₂CH₃) | |

| MS (Mass Spec) | m/z = 172 (M⁺) | Molecular Ion |

Workflow for Analytical Characterization

Caption: Standard workflow for spectroscopic confirmation.

General Protocol: Spectroscopic Analysis

The following are generalized protocols based on standard laboratory practices.[5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. Acquire 1024-4096 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[5]

-

Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Reference the chemical shifts to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[5]

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, acquire the spectrum as a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

-

Data Acquisition: Perform a background scan with the empty plates. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve data quality.[7]

3. Mass Spectrometry (MS)

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC) for sample introduction.[5]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.

-

GC-MS Conditions: Inject the sample onto a standard nonpolar capillary column (e.g., DB-5ms) with a suitable temperature gradient to ensure elution. Set the ionization energy to 70 eV for the MS.[5]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 3990-05-4 [sigmaaldrich.com]

- 4. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Ethyl 7-oxoheptanoate CAS number 3990-05-4

An In-Depth Technical Guide to Ethyl 7-Oxoheptanoate (CAS 3990-05-4): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound (CAS No. 3990-05-4) is a versatile bifunctional molecule featuring both an aldehyde and an ethyl ester within its seven-carbon backbone. This unique structural arrangement makes it a valuable intermediate in advanced organic synthesis. Its utility is particularly pronounced in the development of complex molecules for the pharmaceutical and agrochemical industries. Key applications include its role as a precursor in the synthesis of insect pheromones and, more recently, as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing an efficient synthesis protocol, in-depth analytical characterization methods, critical applications, and essential safety and handling procedures.

Introduction & Physicochemical Properties

This compound, also known as ethyl 6-formylhexanoate, is a linear aliphatic compound that serves as a powerful synthon due to the orthogonal reactivity of its terminal aldehyde and ethyl ester functional groups. The aldehyde provides a reactive site for nucleophilic addition, condensation, and reductive amination reactions, while the ester allows for hydrolysis, amidation, or reduction. This dual functionality enables stepwise, controlled modifications, making it an ideal building block for multi-step synthetic pathways.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3990-05-4 | [3][4] |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 88-91°C at 0.2 Torr | [4][5] |

| Density | 0.968 g/mL | [5] |

| Refractive Index | 1.4405 (20°C) | [5] |

| Synonyms | Ethyl 6-formylhexanoate, 6-Carbethoxyhexanal | [4][6] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Purification

An efficient and well-documented route for the synthesis of this compound starts from the readily available and inexpensive cycloheptanone.[1][7] This two-step process involves an oxidative ring-opening to form an intermediate hydroxy ester, followed by a mild oxidation to yield the target aldehyde.

Causality of Experimental Choices:

-

Starting Material: Cycloheptanone is an ideal precursor due to its seven-carbon ring, which directly corresponds to the heptanoate backbone required.

-

Step 1 (Oxidative Cleavage): Potassium persulfate (K₂S₂O₈) in ethanol provides a straightforward method for the Baeyer-Villiger-type oxidation and ring-opening of the cyclic ketone, directly installing the ethyl ester function to yield ethyl 7-hydroxyheptanoate.[1]

-

Step 2 (Oxidation): Pyridinium chlorochromate (PCC) is selected as the oxidant for converting the primary alcohol to an aldehyde. PCC is a mild and selective reagent, which is crucial for preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidants.[1][7]

Caption: Two-step synthesis of this compound from Cycloheptanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-hydroxyheptanoate [1]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, gradually add potassium persulfate (0.266 mol) to ethyl alcohol (30 ml) while maintaining the temperature at 10-15°C.

-

Addition of Substrate: Add a solution of cycloheptanone (0.089 mol) in ethyl alcohol (30 ml) dropwise to the stirred mixture, ensuring the temperature remains at 15°C.

-

Reaction: Allow the mixture to react at room temperature for 5 hours.

-

Work-up: Dilute the reaction mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by distillation to obtain pure ethyl 7-hydroxyheptanoate.

Protocol 2: Oxidation to this compound [1]

-

Reaction Setup: In a flask, prepare a solution of ethyl 7-hydroxyheptanoate (from the previous step) in a suitable solvent like dichloromethane.

-

Addition of Oxidant: Add Pyridinium chlorochromate (PCC) in portions to the solution with stirring. The reaction is typically exothermic and should be monitored.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts, washing with diethyl ether.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield this compound.[8]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structural integrity and purity of this compound, which is critical for its application in sensitive downstream processes like drug synthesis. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Profile

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the proton environment. Key expected signals include a downfield triplet around δ 9.8 ppm corresponding to the aldehydic proton, a quartet at ~δ 4.1 ppm and a triplet at ~δ 1.2 ppm for the ethyl ester group, and a series of multiplets in the aliphatic region for the methylene protons.[9]

-

¹³C NMR Spectroscopy: Confirms the carbon backbone. Distinct signals are expected for the aldehydic carbonyl (~202 ppm), the ester carbonyl (~173 ppm), the ethoxy carbons (~60 and 14 ppm), and the five methylene carbons of the heptanoate chain.[9]

-

Infrared (IR) Spectroscopy: Identifies the key functional groups. Two strong, characteristic carbonyl (C=O) stretching bands are expected: one for the ester at approximately 1735 cm⁻¹ and another for the aldehyde around 1725 cm⁻¹. A weak C-H stretch for the aldehyde may also be visible around 2720 cm⁻¹.[1]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 172. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅, m/z 127) and other characteristic aliphatic chain cleavages.[1]

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Aldehyde Proton (CHO) | ~δ 9.8 ppm (triplet) |

| Methylene (CH₂) adjacent to CHO | ~δ 2.4 ppm (multiplet) | |

| Ester (OCH₂CH₃) | ~δ 4.1 ppm (quartet) | |

| Ester (OCH₂CH₃) | ~δ 1.2 ppm (triplet) | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~δ 202 ppm |

| Ester Carbonyl (C=O) | ~δ 173 ppm | |

| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ |

| C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 172 |

| Key Fragment [M-OC₂H₅]⁺ | m/z 127 |

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical and pharmaceutical research.

Application 1: PROTAC Linkers in Drug Discovery

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins.[2] A PROTAC consists of two ligands—one for a target protein and one for an E3 ubiquitin ligase—connected by a chemical linker.

This compound is an ideal candidate for constructing these linkers.[2][10]

-

Orthogonal Handles: The aldehyde can be selectively modified (e.g., via reductive amination) to attach one ligand, while the ester can be hydrolyzed to a carboxylic acid and coupled (e.g., via amide bond formation) to the second ligand.

-

Flexibility and Length: The C7 chain provides optimal length and conformational flexibility, which is a critical parameter for enabling the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Caption: Conceptual role of this compound as a PROTAC linker.

Application 2: Synthesis of Insect Pheromones

This compound is a documented precursor for the synthesis of insect sex pheromones.[1] These compounds are crucial for pest management strategies that rely on disrupting insect mating cycles. The aldehyde functionality serves as a key handle for carbon-carbon bond-forming reactions, such as the Wittig reaction, to install the specific unsaturated carbon chains characteristic of many pheromones. For example, it has been used in the synthesis of the pheromone for the pink bollworm moth (Pectinophora gossypiella), a major pest in cotton farming.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3] |

| H312: Harmful in contact with skin.[3] | |

| H332: Harmful if inhaled.[3] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[3][11] Keep away from heat and sources of ignition.[11]

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers in organic synthesis, medicinal chemistry, and drug discovery. Its straightforward and scalable synthesis from cycloheptanone, combined with the versatile reactivity of its aldehyde and ester groups, establishes it as a critical building block. Its demonstrated application in the synthesis of complex natural products and its emerging role in the cutting-edge field of PROTAC technology underscore its continued importance and potential for future innovation. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and apply this powerful molecule in their research endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 3990-05-4 [sigmaaldrich.com]

- 4. This compound | 3990-05-4 [chemicalbook.com]

- 5. This compound CAS#: 3990-05-4 [m.chemicalbook.com]

- 6. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Ethyl 7-oxoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals and Scientific Researchers

Abstract: This technical guide provides a detailed examination of ethyl 7-oxoheptanoate, a bifunctional organic compound of significant interest in synthetic chemistry. The core focus of this document is to establish a foundational understanding of its fundamental properties, centered around its molecular weight. This guide will elaborate on its physicochemical characteristics, present a validated synthetic protocol, and detail the necessary analytical methods for structural confirmation and purity assessment. By explaining the causality behind experimental choices and integrating self-validating systems within protocols, this whitepaper serves as an authoritative resource for researchers leveraging this versatile molecule in pharmaceutical and chemical synthesis.

Fundamental Physicochemical Properties

A precise understanding of a molecule's properties is the bedrock of its application in any research or development context. This compound, a linear-chain aliphatic ester-aldehyde, possesses characteristics that make it a valuable synthetic intermediate.

Molecular Identity and Weight

The identity of a compound is defined by its structure, formula, and molecular weight. These parameters are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data, particularly mass spectrometry.

The molecular formula for this compound is C9H16O3.[1] Based on this, the calculated molecular weight is 172.22 g/mol .[1][2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H16O3 | [1] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| CAS Number | 3990-05-4 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | - |

| Density | 0.968 - 1.0 g/cm³ | [1][2] |

| Boiling Point | 88-91 °C (at 0.2 Torr); 230.2 °C (at 760 mmHg) | [1][2] |

| Refractive Index (n20/D) | ~1.4405 | [2] |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the oxidative cleavage of a cyclic precursor. A common and effective method involves the oxidation of ethyl 7-hydroxyheptanoate, which is itself derived from cycloheptanone.[4][5] This multi-step process offers good yields and a clear pathway to the desired product.

Synthetic Workflow Overview

The logical flow from a readily available starting material to the final purified product is a cornerstone of synthetic chemistry. The following workflow illustrates the two-stage process from cycloheptanone.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Stage 2: Oxidation)

This protocol details the oxidation of ethyl 7-hydroxyheptanoate to the target compound, this compound.

Expertise & Causality: Pyridinium chlorochromate (PCC) is chosen as the oxidizing agent because it is effective for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. The reaction is performed in an anhydrous solvent (dichloromethane) because the presence of water can promote the formation of the unwanted carboxylic acid byproduct.

Protocol:

-

Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere flask equipped with a magnetic stirrer.

-

Substrate Addition: Dissolve ethyl 7-hydroxyheptanoate (1 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension. The dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (alcohol) spot and the appearance of a new, lower Rf product spot provides a self-validating checkpoint for reaction completion.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. This filtration is crucial for separating the product from the inorganic byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield pure this compound.[2]

Analytical Characterization and Structural Verification

Confirming the identity and purity of the synthesized product is a non-negotiable step in any chemical workflow. A combination of spectroscopic methods provides a comprehensive and definitive structural confirmation.

Analytical Workflow

The logical process for confirming the structure involves separating the sample and then subjecting it to various detection methods to elucidate its structure and confirm its molecular weight.

Caption: Standard analytical workflow for structural elucidation.

Spectroscopic Data Summary

The data obtained from these techniques must align with the expected structure of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~9.75 ppm (t, 1H)~4.12 ppm (q, 2H)~2.42 ppm (t, 2H)~2.30 ppm (t, 2H)~1.25 ppm (t, 3H) | Aldehyde proton (-CHO)Ester methylene (-OCH₂ CH₃)Methylene alpha to aldehyde (-CH₂ CHO)Methylene alpha to ester (-CH₂ CO₂Et)Ester methyl (-OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~202.5 ppm~173.5 ppm~60.3 ppm | Aldehyde carbonyl (C =O)Ester carbonyl (C =O)Ester methylene (-OC H₂CH₃) |

| FT-IR (neat) | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (strong)~1725 cm⁻¹ (strong)~2720 cm⁻¹ (medium, sharp) | Ester C=O stretchAldehyde C=O stretchAldehyde C-H stretch |

| Mass Spec. (EI) | Mass-to-charge (m/z) | 172.11 | Molecular Ion Peak [M]⁺, confirming the molecular weight. |

Trustworthiness through Corroboration: The true power of this analytical workflow lies in the corroboration of data. The aldehyde functional group is confirmed by the ¹H NMR signal at ~9.75 ppm, the ¹³C NMR signal at ~202.5 ppm, and the distinct IR stretches at ~1725 and ~2720 cm⁻¹. Similarly, the ethyl ester is confirmed by its unique proton and carbon signals and the IR stretch at ~1735 cm⁻¹. Finally, Mass Spectrometry provides the definitive confirmation of the molecular weight, 172.22 g/mol , anchoring all other structural interpretations.

Conclusion

This guide has established the molecular weight of this compound as 172.22 g/mol and framed this core fact within the broader context required for its practical application in a scientific setting. The provided synthetic and analytical workflows, grounded in established chemical principles, offer a reliable framework for researchers. By understanding the causality behind the protocols and utilizing the described characterization methods, scientists and drug development professionals can confidently synthesize, verify, and implement this compound in their complex research programs.

References

Elucidating the Molecular Architecture of Ethyl 7-Oxoheptanoate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxoheptanoate is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for more complex chemical entities. Its linear C7 backbone is functionalized with an aldehyde at one terminus and an ethyl ester at the other, providing two distinct reactive sites for chemical modification. The unequivocal confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps and the biological activity of derived molecules. This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed for the structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating workflow for the confirmation of its chemical identity. This document moves beyond a mere listing of procedures, delving into the causality behind experimental choices and the logical framework of spectral interpretation, thereby equipping the reader with the field-proven insights of a senior application scientist.

Introduction: The Chemical Identity of this compound

This compound (CAS No: 3990-05-4) possesses the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1] Its structure, an ethyl ester of a seven-carbon chain with a terminal aldehyde, presents a unique analytical challenge: to confirm the presence and precise location of both the ester and aldehyde functionalities, along with the connectivity of the intervening methylene chain. The robust and unambiguous confirmation of this structure is a critical prerequisite for its use in any synthetic or biological application, preventing the propagation of errors and ensuring the reliability of experimental outcomes.

This guide will detail the synergistic application of three core analytical techniques—NMR, MS, and IR—to achieve a high-fidelity structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis.

The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Theoretical Underpinnings of NMR-Based Structure Elucidation

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, reveals the number of neighboring protons. ¹³C NMR, while typically not providing integration or splitting information in standard experiments, offers a distinct signal for each unique carbon atom, with its chemical shift indicative of its hybridization and bonding environment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is a standard procedure for the analysis of liquid samples like this compound.

Protocol 2.2.1: Sample Preparation for NMR Analysis

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that will not obscure sample signals. Deuterated chloroform (CDCl₃) is an excellent choice for this non-polar analyte.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Internal Standard: Use a solvent containing a known internal standard, typically tetramethylsilane (TMS) at 0.03% (v/v), to provide a reference point of 0 ppm.

-

Transfer to NMR Tube: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 2.2.2: NMR Spectrometer Parameters

-

¹H NMR Acquisition:

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: ≥100 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

-

Spectral Interpretation: Decoding the NMR Data of this compound

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CHO (aldehyde H) | ~9.8 | Triplet | 1H | The aldehyde proton is highly deshielded and appears far downfield. It is coupled to the adjacent CH₂ group. |

| -O-CH₂ -CH₃ (ester) | ~4.1 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl group. |

| -CH₂ -CHO (aldehyde) | ~2.4 | Triplet | 2H | These protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift. |

| -CH₂ -COO- (ester) | ~2.3 | Triplet | 2H | These protons are alpha to the ester carbonyl group, causing a downfield shift. |

| -CH₂-CH₂ -CH₂- | ~1.6 | Multiplet | 4H | The internal methylene groups of the alkyl chain are expected to have overlapping signals in this region. |

| -O-CH₂-CH₃ (ester) | ~1.2 | Triplet | 3H | The terminal methyl group of the ethyl ester is in a typical alkyl region. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C HO (aldehyde) | ~202 | The aldehyde carbonyl carbon is highly deshielded and appears at a very low field. |

| -C OO- (ester) | ~174 | The ester carbonyl carbon is also deshielded, but typically less so than an aldehyde or ketone. |

| -O-C H₂-CH₃ (ester) | ~60 | The carbon directly attached to the ester oxygen is shifted downfield. |

| -C H₂-CHO (aldehyde) | ~44 | The carbon alpha to the aldehyde carbonyl. |

| -C H₂-COO- (ester) | ~34 | The carbon alpha to the ester carbonyl. |

| Internal -C H₂- | ~29, ~25, ~22 | The remaining methylene carbons of the alkyl chain. |

| -O-CH₂-C H₃ (ester) | ~14 | The terminal methyl carbon of the ethyl ester. |

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information for structure elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization. This data allows for the confirmation of the molecular formula and provides insights into the molecule's substructures.

The Logic of Ionization and Fragmentation

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of fragmentation is characteristic of the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile liquid like this compound, GC-MS is the ideal method for analysis, as it provides separation from any impurities prior to mass analysis.

Protocol 3.2.1: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent such as ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Spectral Interpretation: Assembling the Fragments of this compound

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 172, corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the ester and aldehyde functional groups.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Fragment Structure | Interpretation |

| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 127 | [M - OC₂H₅]⁺ | Loss of the ethoxy group (a common fragmentation for ethyl esters). |

| 99 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl ester group. |

| 73 | [COOC₂H₅]⁺ | The ethyl ester group itself as a fragment. |

| 45 | [OC₂H₅]⁺ | The ethoxy group. |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | A formyl radical or an ethyl radical. |

The presence of these characteristic fragments would provide strong evidence for the proposed structure.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum.

The Principles of Molecular Vibrations

Covalent bonds in a molecule are not static; they vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer. The stretching vibrations of carbonyl (C=O) groups are particularly intense and diagnostic.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid

As a liquid, this compound can be analyzed directly as a thin film.

Protocol 4.2.1: Neat Liquid Film IR Spectroscopy

-

Sample Preparation: Place one drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: A background spectrum of the empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Spectral Interpretation: Identifying the Key Functional Groups

The IR spectrum of this compound is expected to show strong absorptions characteristic of both an aldehyde and an ester.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2930 | C-H stretch | Aliphatic |

| ~2720 and ~2820 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1735 | C=O stretch | Ester |

| ~1725 | C=O stretch | Aldehyde |

| ~1180 | C-O stretch | Ester |

The presence of two distinct carbonyl stretching bands around 1725-1735 cm⁻¹ would be strong evidence for the presence of both the aldehyde and ester functionalities. The characteristic C-H stretches of the aldehyde provide further confirmation.

A Unified Approach to Structure Elucidation: The Self-Validating Workflow

The true power of these analytical techniques lies in their combined and synergistic application. The structure elucidation of this compound is not a linear process but rather an integrated workflow where each piece of data corroborates the others.

Caption: Integrated workflow for the structural elucidation of this compound.

This workflow illustrates the logical progression from synthesis to definitive structural confirmation. The NMR data establishes the carbon-hydrogen backbone, the MS data confirms the molecular formula and provides fragmentation clues, and the IR data identifies the key functional groups. A consistent and coherent interpretation across all three datasets provides an exceptionally high degree of confidence in the assigned structure.

Conclusion: The Power of a Multi-faceted Analytical Approach

The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques. While the procurement of a complete, publicly available experimental dataset for this specific molecule proved challenging, a robust structural hypothesis can be formulated and confidently supported through the use of predicted data, comparison with analogous compounds, and a deep understanding of the principles of NMR, MS, and IR spectroscopy. The integrated workflow presented in this guide provides a self-validating framework for analysis, ensuring the scientific integrity of any research or development that relies on this versatile chemical building block. By explaining the causality behind experimental choices and the logic of spectral interpretation, this guide empowers researchers to approach structure elucidation with the rigor and insight of an experienced analytical scientist.

References

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 7-oxoheptanoate

Introduction: The Analytical Imperative for a Versatile Keto Ester

Ethyl 7-oxoheptanoate is a bifunctional organic molecule featuring both an ethyl ester and a terminal aldehyde (oxo) group. Its linear C7 backbone and dual reactivity make it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and polymers. The unequivocal structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity, reproducibility, and safety of multi-step synthetic campaigns.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a logical framework for its interpretation and to detail the robust experimental methodologies required to generate high-quality, reliable results. The protocols described herein are designed as self-validating systems, incorporating internal standards and background correction to ensure data integrity.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains distinct chemical environments that give rise to a unique and predictable spectroscopic fingerprint. The key functional groups are the ethyl ester at one terminus and the aldehyde at the other. The intervening polymethylene chain provides a series of aliphatic signals that must be carefully resolved and assigned.

Visualizing the Structure for Spectral Assignment

A clear numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used consistently throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.77 | Triplet (t) | 1H | H-7 |

| ~4.12 | Quartet (q) | 2H | H-1' |

| ~2.44 | Triplet of doublets (td) | 2H | H-6 |

| ~2.30 | Triplet (t) | 2H | H-2 |

| ~1.65 | Quintet | 4H | H-3, H-5 |

| ~1.37 | Quintet | 2H | H-4 |

| ~1.25 | Triplet (t) | 3H | H-2' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~202.5 | C-7 (Aldehyde C=O) |

| ~173.3 | C-1 (Ester C=O) |

| ~60.4 | C-1' (-OCH₂) |

| ~43.8 | C-6 |

| ~34.1 | C-2 |

| ~28.8 | C-4 |

| ~24.5 | C-3 |

| ~21.9 | C-5 |

| ~14.2 | C-2' (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data (Neat Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2935, 2860 | Medium | C-H (sp³) stretching |

| ~2720 | Medium, sharp | C-H (aldehyde) stretching |

| ~1735 | Strong, sharp | C=O (ester) stretching |

| ~1725 | Strong, sharp | C=O (aldehyde) stretching |

| ~1180 | Strong | C-O (ester) stretching |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 172 | Low | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - CHO]⁺ |

| 127 | Moderate | [M - OCH₂CH₃]⁺ |

| 99 | High | [M - COOCH₂CH₃]⁺ |

| 88 | High | McLafferty Rearrangement Ion |

| 73 | Moderate | [COOCH₂CH₃]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₂CHO]⁺ |

Detailed Spectral Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms.

-

Aldehyde Proton (H-7, ~9.77 ppm): The most downfield signal is attributed to the aldehyde proton.[1] Its significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. It is expected to appear as a triplet due to coupling with the two adjacent H-6 protons.

-

Ester Methylene Protons (H-1', ~4.12 ppm): These protons are deshielded by the adjacent ester oxygen, appearing as a quartet due to coupling with the three methyl protons (H-2').

-

Alpha-Carbonyl Protons (H-6, ~2.44 ppm; H-2, ~2.30 ppm): The protons on carbons adjacent to a carbonyl group (α-protons) are deshielded relative to simple alkanes.[2] The H-6 protons, adjacent to the aldehyde, are expected to be slightly more downfield than the H-2 protons, which are adjacent to the ester carbonyl. Both signals are predicted to be triplets due to coupling with their respective methylene neighbors. The H-6 signal may show further splitting (triplet of doublets) from the single aldehyde proton.

-

Aliphatic Chain Protons (H-3, H-4, H-5, ~1.3-1.7 ppm): These methylene protons reside in the central part of the carbon chain and produce overlapping signals in the upfield region, typical for aliphatic chains.

-

Ester Methyl Protons (H-2', ~1.25 ppm): This signal, corresponding to the terminal methyl of the ethyl group, is the most upfield and appears as a characteristic triplet due to coupling with the H-1' methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments.

-

Carbonyl Carbons (C-7, ~202.5 ppm; C-1, ~173.3 ppm): The two carbonyl carbons are the most deshielded signals. Aldehyde and ketone carbons typically resonate above 200 ppm, while ester carbonyls appear in the 170-185 ppm range.[3] This clear separation is a key diagnostic feature.

-

Ester Alkoxy Carbon (C-1', ~60.4 ppm): The carbon atom single-bonded to the ester oxygen is deshielded and appears around 60 ppm.

-

Aliphatic Carbons (C-2 to C-6, ~21-44 ppm): The remaining sp³ hybridized carbons of the heptanoate chain appear in the upfield region. The C-6 carbon, being alpha to the aldehyde, is expected to be the most downfield in this group (~43.8 ppm).

-

Ester Methyl Carbon (C-2', ~14.2 ppm): The terminal methyl carbon of the ethyl group is typically found in the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies.

-

C=O Stretching Region (1700-1750 cm⁻¹): This is the most diagnostic region of the spectrum. Two distinct, strong absorption bands are expected. The ester carbonyl stretch typically appears at a higher frequency (~1735 cm⁻¹) than the aldehyde carbonyl stretch (~1725 cm⁻¹).[4][5] The presence of two sharp peaks in this region is strong evidence for the bifunctional nature of the molecule.

-

C-H Stretching Region (2700-3000 cm⁻¹): Standard aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Critically, a pair of weaker, sharp bands characteristic of the aldehyde C-H stretch should appear around 2820 cm⁻¹ and 2720 cm⁻¹.[6] The presence of the ~2720 cm⁻¹ peak is a classic confirmatory signal for an aldehyde.

-

C-O Stretching Region (1000-1300 cm⁻¹): The ester functional group also exhibits a strong C-O single bond stretch. This typically appears as a prominent band in the fingerprint region, expected around 1180 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the molecule.

-

Molecular Ion ([M]⁺, m/z 172): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at m/z 172. This peak may be of low intensity due to the lability of the molecule under EI conditions.

-

Key Fragmentation Pathways: Aliphatic esters and aldehydes undergo predictable fragmentation patterns.

-

Loss of Ethoxy Group: Cleavage of the C1-O2 bond results in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 127.

-

Loss of Carboethoxy Group: Cleavage of the C1-C2 bond can lead to the loss of the •COOCH₂CH₃ radical, giving a peak at m/z 99.

-

McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement involves the transfer of a hydrogen from C4 to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond. This produces a characteristic, often intense, ion at m/z 88.

-

Alpha-Cleavage at Aldehyde: Cleavage adjacent to the aldehyde carbonyl can result in the loss of the formyl radical (•CHO), yielding a peak at m/z 143.

-

Caption: Proposed key fragmentation pathways for this compound in EI-Mass Spectrometry.

Experimental Protocols: A Framework for Data Integrity

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and a logical choice of instrumental parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak.

-

Add tetramethylsilane (TMS) as an internal standard (0 ppm). The use of an internal standard is a self-validating step, ensuring accurate chemical shift referencing across experiments.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the overlapping methylene signals in the aliphatic chain.

-

Data Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Ensure a relaxation delay of at least 2-3 seconds to allow for quantitative integration.

-

Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the ¹H signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups (aldehyde, ester) via their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation: As this compound is a liquid, the simplest and most common method is to prepare a neat thin film.

-

Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty salt plates. This is a critical self-validating step to computationally subtract atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Place the sample-loaded plates into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and identify characteristic fragmentation patterns.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is the standard choice for a volatile, thermally stable compound like this.

-

Data Acquisition (GC-MS):

-

GC Conditions: Inject a 1 µL aliquot into the GC. Use a standard non-polar capillary column (e.g., DB-5ms). The oven temperature should be programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation and peak shape.

-

MS Conditions: The EI source is typically operated at 70 eV, a standard energy that promotes reproducible fragmentation and allows for library matching. The mass analyzer (e.g., a quadrupole) should be set to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Processing: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and analyze the molecular ion and major fragment ions.

-

Logical Workflow for Structural Confirmation

The synergistic use of these techniques provides a robust and definitive structural confirmation. The following workflow illustrates the logical progression from sample receipt to final analysis.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy unequivocally confirms the presence of the distinct aldehyde and ester carbonyl groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By following robust, self-validating experimental protocols, researchers, scientists, and drug development professionals can generate high-fidelity data, ensuring the identity and purity of this critical synthetic intermediate.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 7-(2,3-DICHLOROPHENYL)-7-OXOHEPTANOATE, CasNo.898777-91-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. This compound | 3990-05-4 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 7-oxoheptanoate (CAS No: 3990-05-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics, spectral data, and safety and handling protocols for this versatile keto-ester. By synthesizing technical data with practical insights, this guide aims to be an indispensable resource for the effective utilization of this compound in a laboratory setting.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a ketone functional group. This unique structural feature makes it a valuable intermediate in a variety of organic syntheses, including the formation of heterocyclic compounds and as a building block in the synthesis of complex molecules. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and solvent selection to purification and storage. This guide provides a detailed examination of these properties, grounded in established scientific principles and supported by available data.

Physicochemical Properties

The physical state and bulk properties of a chemical are critical parameters for its handling and use in chemical reactions. This compound is a liquid at ambient temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 3990-05-4 | [1] |

| Appearance | Liquid | |

| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [1] |

| 88-91 °C at 0.2 Torr | [2] | |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.427 | [1] |

| Flash Point | 92.2 ± 22.7 °C | [1] |

| LogP | 1.39 (calculated) | [1] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (calculated) | [1] |

Rationale for Data Selection: The presented data is compiled from chemical supplier databases, which provide experimentally determined or calculated values for key physical constants. The boiling point is provided at both atmospheric and reduced pressure to aid in purification by distillation.

Solubility Profile

The solubility of a compound is a critical factor in designing reaction conditions and purification protocols. While specific experimental solubility data for this compound is not widely available, a qualitative assessment can be made based on its structure. The presence of a polar ester and ketone group suggests solubility in polar organic solvents, while the aliphatic chain confers some solubility in less polar environments. For a practical reference, the solubility of a close structural analog, ethyl heptanoate, is presented in Table 2.

Table 2: Solubility of Ethyl Heptanoate (Analogue)

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [3][4] |

| Ethanol | Soluble | [3][4] |

| Ether | Soluble | [3][4] |

| Chloroform | Soluble | [5] |

Expert Insight: The principle of "like dissolves like" is a reliable guide. Given the presence of two oxygen-containing functional groups, this compound is expected to be miscible with a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents. Its insolubility in water is a key consideration for aqueous workups.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):

-

~4.12 ppm (q, 2H, J = 7.1 Hz): The quartet corresponds to the two protons of the methylene group (-OCH₂-) of the ethyl ester, coupled to the three protons of the adjacent methyl group.

-

~2.45 ppm (t, 2H, J = 7.3 Hz): This triplet is assigned to the two protons on the carbon alpha to the ketone carbonyl group (-CH₂-C=O).

-

~2.30 ppm (t, 2H, J = 7.4 Hz): This triplet corresponds to the two protons on the carbon alpha to the ester carbonyl group (-CH₂-COO-).

-

~1.55-1.70 ppm (m, 4H): This multiplet arises from the overlapping signals of the two methylene groups beta to the carbonyl groups.

-

~1.35 ppm (m, 2H): This multiplet is assigned to the remaining methylene group in the aliphatic chain.

-

~1.25 ppm (t, 3H, J = 7.1 Hz): The triplet corresponds to the three protons of the methyl group (-CH₃) of the ethyl ester, coupled to the two protons of the adjacent methylene group.

-

~9.77 ppm (s, 1H, if aldehyde tautomer is present): A singlet may be observed for the aldehydic proton if the compound exists in equilibrium with its tautomeric form, although this is generally a minor component.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃):

-

~209 ppm: Ketone carbonyl carbon (C=O).

-

~173 ppm: Ester carbonyl carbon (-COO-).

-

~60 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

-

~43 ppm: Carbon alpha to the ketone.

-

~34 ppm: Carbon alpha to the ester.

-

~28-29 ppm (multiple peaks): Methylene carbons of the aliphatic chain.

-

~24 ppm: Methylene carbon of the aliphatic chain.

-

~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

~2930 cm⁻¹ and ~2860 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chain.

-

~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester functional group.

-

~1715 cm⁻¹ (strong, sharp): C=O stretching vibration of the ketone functional group.

-

~1240 cm⁻¹ and ~1170 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

Caption: Workflow for IR spectroscopy of a neat liquid sample.

-

Sample Preparation: Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Collect a background spectrum. Then, collect the spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 127: Loss of the ethoxy group (-OC₂H₅).

-

m/z = 99: McLafferty rearrangement involving the ketone carbonyl group.

-

m/z = 73: Fragment corresponding to [COOC₂H₅]⁺.

-

m/z = 45: Fragment corresponding to [OC₂H₅]⁺.

-

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Caption: Workflow for GC-MS analysis with electron ionization.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (DCM).

-

Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized and then ionized, typically by electron ionization (EI) at 70 eV. The resulting fragments are then separated by their mass-to-charge ratio and detected.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Storage: Store in an inert atmosphere, in a freezer under -20°C.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. By understanding its physicochemical parameters, solubility, and spectral characteristics, researchers can more effectively and safely utilize this compound in their synthetic endeavors. The provided protocols offer a solid foundation for the analytical characterization of this important keto-ester.

References

- 1. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 2. Ethyl heptanoate (106-30-9) 13C NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate? - Nanjing Chemical Material Corp. [njchm.com]

- 5. zhishangchem.com [zhishangchem.com]

An In-depth Technical Guide to the Discovery and History of Ethyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxoheptanoate, a versatile bifunctional molecule, holds a subtle yet significant position in the landscape of organic synthesis. This technical guide provides a comprehensive exploration of its discovery, historical synthetic evolution, and its role as a valuable building block in the creation of complex molecular architectures. While its direct applications in flavors and fragrances remain nuanced, its utility as a precursor in pharmaceutical and fine chemical synthesis is well-documented. This guide will delve into the key synthetic methodologies, detailed experimental protocols, and spectroscopic characterization of this important ketoester.

Introduction: The Structural Significance of this compound

This compound (CAS No. 3990-05-4) is an organic compound featuring a seven-carbon chain with a terminal ethyl ester group and a ketone functionality at the 7-position. This unique arrangement of a nucleophilic ester and an electrophilic aldehyde (in its free acid form) or keto group (in its ester form) makes it a valuable intermediate in a variety of chemical transformations. Its structure allows for a range of reactions, including nucleophilic additions to the carbonyl group, reactions at the alpha-carbon of the ester, and modifications of the ester functionality itself. This versatility has made it a target of interest for synthetic chemists for decades.

Historical Perspective and Discovery

While a definitive "discovery" of this compound in a singular, groundbreaking publication is not readily apparent from the historical literature, its existence and synthesis are intrinsically linked to the broader development of dicarboxylic acid chemistry, particularly that of pimelic acid (heptanedioic acid). Early methods for the preparation of pimelic acid date back to the late 19th and early 20th centuries, with routes involving the oxidation of natural products like castor oil.[1] The synthesis of pimelic acid from more readily available starting materials like cyclohexanone and salicylic acid was also explored in the early to mid-20th century.[2][3] The esterification of pimelic acid to its diethyl or dimethyl esters was a common practice, and from there, the selective transformation of one of the ester groups to an aldehyde or ketone function would lead to compounds like this compound.

One of the earliest comprehensive works detailing the synthesis of pimelic acid and its derivatives is found in Organic Syntheses, which describes its preparation from both cyclohexanone and salicylic acid.[3] These early routes laid the groundwork for accessing the carbon skeleton of this compound.

A significant advancement in the direct and efficient synthesis of 7-oxoheptanoate esters came much later. A notable contribution was made by Ballini, Marcantoni, and Petrini in 1991, who reported an improved and simple synthesis of methyl and this compound starting from cycloheptanone.[4] This method, involving the oxidative cleavage of the cyclic ketone, provided a more direct and higher-yielding route to the target molecule compared to the multi-step sequences that would have been necessary from pimelic acid.

Synthetic Methodologies

The synthesis of this compound has evolved from classical organic reactions to more refined and efficient methods. Below is a summary of key synthetic approaches.

From Cycloheptanone: The Ballini-Marcantoni-Petrini Synthesis

This method, published in 1991, represents a significant and practical approach to obtaining this compound.[4] The synthesis proceeds in two steps:

-

Baeyer-Villiger-type Oxidation: Cycloheptanone is treated with potassium persulfate in ethanol. This reaction is believed to proceed through a radical mechanism, leading to the formation of ethyl 7-hydroxyheptanoate.

-

Oxidation: The resulting hydroxy ester is then oxidized using pyridinium chlorochromate (PCC) to yield this compound.

This method is advantageous due to the commercial availability of the starting material, cycloheptanone, and the relatively straightforward reaction conditions.

Table 1: Comparison of Key Synthetic Routes

| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Reference |

| Ballini-Marcantoni-Petrini | Cycloheptanone | Potassium persulfate, Ethanol, Pyridinium chlorochromate (PCC) | Good yields, readily available starting material. | Use of a stoichiometric chromium-based oxidant (PCC). | [4] |

| From Pimelic Acid | Pimelic acid | Thionyl chloride, Ethanol, Selective reducing agent | Utilizes a basic building block. | Multi-step, potential for side reactions, requires selective reduction. | [2][3] |

Experimental Protocol: Synthesis from Cycloheptanone

The following protocol is adapted from the work of Ballini, Marcantoni, and Petrini.[5]

Step 1: Synthesis of Ethyl 7-hydroxyheptanoate

-

To a stirred solution of cycloheptanone (1.0 eq) in ethanol, potassium persulfate (3.0 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched with water and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford ethyl 7-hydroxyheptanoate.